Calcium iodide xhydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

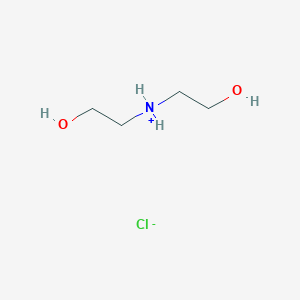

Calcium iodide hydrate, also known as Calcium iodide xhydrate, is a compound with the linear formula CaI2·xH2O . It is used in the preparation of complex used in polymerization and hydroamination as well as serving as a matrix for luminescent materials . It is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine .

Synthesis Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as: Ca + I2 → CaI2 . It can also be prepared from calcium carbonate or calcium oxide with hydrochloric acid .Molecular Structure Analysis

The molecular formula of Calcium iodide hydrate is CaH2I2O . The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . The InChI key is XIRQETYMJRSWOH-UHFFFAOYSA-L .Chemical Reactions Analysis

Calcium iodide reacts with sulfuric acid to form hydrogen iodide and anhydrite . The chemical equation for this reaction is: CaI2 + H2SO4 → 2HI + CaSO4 . Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .Physical and Chemical Properties Analysis

Calcium iodide is highly soluble in water and also dissolves in other polar solvents such as ethanol, methanol, and acetone . It is a hygroscopic compound, meaning it readily absorbs moisture from the surrounding environment . Its melting point is 779 degrees C .作用機序

Target of Action

Calcium iodide hydrate, also known as calcium diiodide hydrate, is an ionic compound of calcium and iodine

Mode of Action

Calcium iodide hydrate is highly soluble in water . When dissolved, it dissociates into calcium ions (Ca^2+) and iodide ions (I^-). The calcium ions can interact with various biological molecules, while the iodide ions can serve as a source of iodine .

Biochemical Pathways

Iodine is essential for the synthesis of thyroid hormones .

Pharmacokinetics

The iodide ions are likely to be taken up by the thyroid gland for hormone synthesis .

Result of Action

The result of calcium iodide hydrate’s action depends on its application. For instance, it is used in photography due to its properties . In cat food, it serves as a source of iodine . In the body, calcium and iodide ions can participate in various biological processes as mentioned above.

Action Environment

The action of calcium iodide hydrate can be influenced by various environmental factors. For example, its solubility increases with temperature . Also, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Safety and Hazards

Calcium iodide hydrate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

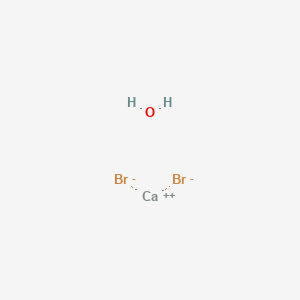

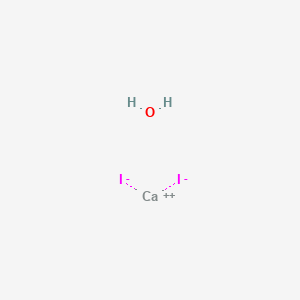

Relevant Papers A paper titled “Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O” discusses the growth of single crystals of calcium iodide hydrates from their aqueous solutions at and below room temperature .

生化学分析

Biochemical Properties

It is known that Calcium Iodide Hydrate can participate in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that Calcium Iodide Hydrate can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .

特性

IUPAC Name |

calcium;diiodide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

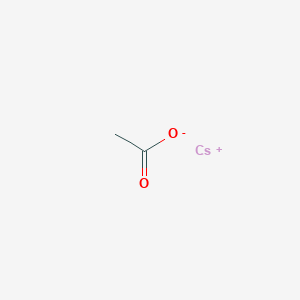

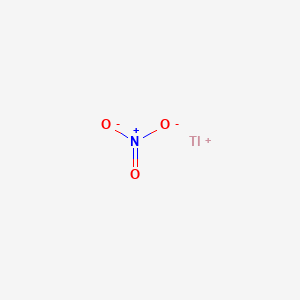

O.[Ca+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。